molecular formula C17H14FN3O2S2 B2491842 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 496023-35-9

2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2491842
CAS No.: 496023-35-9
M. Wt: 375.44
InChI Key: GXMFQMRIWRCOBH-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as the "target compound") is a thieno[2,3-d]pyrimidinone derivative featuring a 4-fluorophenyl substituent at position 5, a prop-2-en-1-yl group at position 3, and a sulfanyl-linked acetamide moiety at position 2. Its molecular formula is C25H20FN3O4S2, with a molecular weight of 509.58 g/mol . The compound’s core structure combines a thiophene-fused pyrimidinone scaffold, which is associated with diverse bioactivities, including kinase inhibition and enzyme modulation.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S2/c1-2-7-21-16(23)14-12(10-3-5-11(18)6-4-10)8-24-15(14)20-17(21)25-9-13(19)22/h2-6,8H,1,7,9H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFQMRIWRCOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N)SC=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the addition of the sulfanylacetamide moiety under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C17H14FN3O3SC_{17}H_{14}FN_{3}O_{3}S, with a molecular weight of approximately 327.31 g/mol. The structural features include:

  • A thieno[2,3-d]pyrimidine core that enhances biological activity.
  • A fluorophenyl group which may influence pharmacokinetics and binding affinity.
  • A sulfanyl group that can enhance reactivity and interaction with biological targets.

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance:

  • A related compound demonstrated significant tumor growth inhibition in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Effects

The compound has also been noted for its antimicrobial properties. Research indicates that structurally similar compounds exhibit significant activity against various pathogens, suggesting potential use in treating infections .

Enzyme Inhibition

There is potential for this compound to act as an inhibitor for various enzymes involved in metabolic pathways associated with diseases such as cancer and bacterial infections. The inhibition of specific enzyme systems could lead to therapeutic applications in managing these conditions .

Synthetic Pathways

The synthesis of 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several key steps:

  • Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
  • Introduction of the sulfanyl group , which may involve thiol reactions or nucleophilic substitution.
  • Acetylation to form the final acetamide product.

Case Studies

Several case studies provide insights into the biological activity and therapeutic potential of similar compounds:

  • Anticancer Activity : A study involving a structurally related thieno[2,3-d]pyrimidine compound indicated promising results in inhibiting the growth of various cancer cell lines, emphasizing the potential for further development as an anticancer agent .
  • Antimicrobial Activity : Another study highlighted the efficacy of similar compounds against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

Compound BA99869 (CAS 496026-23-4)
  • Structure : Differs in the substitution of the acetamide phenyl ring with a 2-chloro-5-(trifluoromethyl)phenyl group.
  • Molecular Formula : C24H16ClF4N3O2S2 (MW: 553.98 g/mol) .
  • Key Differences : The trifluoromethyl and chloro substituents enhance lipophilicity and electron-withdrawing effects compared to the target compound’s unsubstituted acetamide. This may improve membrane permeability but reduce solubility.
CAS 496023-34-8
  • Structure : Replaces the acetamide with a 2-(4-chlorophenyl)-2-oxoethylsulfanyl group.
  • Molecular Formula : C23H16ClFN2O2S2 (MW: 495.44 g/mol) .
N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide
  • Structure: Substitutes 4-fluorophenyl with 5-methylthiophen-2-yl and replaces the sulfanyl-acetamide with a cyanocyclopentyl-acetamide.
  • Molecular Formula : C19H18N4O2S2 (MW: 406.50 g/mol) .
  • Key Differences: The thiophene ring’s electron-rich nature may enhance π-π stacking interactions, while the cyanocyclopentyl group introduces steric hindrance.

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Core Structure Key Substituents LogP* (Predicted)
Target Compound 509.58 Thieno[2,3-d]pyrimidinone 4-Fluorophenyl, prop-2-en-1-yl, acetamide 3.2
BA99869 553.98 Thieno[2,3-d]pyrimidinone 2-Cl-5-CF3-phenyl, prop-2-en-1-yl 4.5
CAS 496023-34-8 495.44 Thieno[2,3-d]pyrimidinone 4-Chlorophenyl, 2-oxoethylsulfanyl 3.8
Compound 8t () 428.5 1,3,4-Oxadiazole Indol-3-ylmethyl, chloro-methylphenyl 2.9

*LogP values estimated using fragment-based methods.

  • Insights: The target compound’s fluorophenyl group balances lipophilicity and polarity, favoring moderate LogP. Oxadiazole-based analogs (e.g., 8t) exhibit lower LogP due to polar heterocyclic cores .
Enzyme Inhibition Potential
  • Target Compound: Structural similarity to thienopyrimidinones suggests possible kinase or protease inhibition, though specific data are unavailable.
  • Compound 8t () : Tested for α-glucosidase inhibition (IC50 ~12 µM) and moderate LOX inhibition, likely due to the indole moiety’s planar structure .
  • BA99869 : The trifluoromethyl group may enhance metabolic stability, a common feature in CNS-targeting drugs .
Role of Fluorine
  • The 4-fluorophenyl group in the target compound likely improves metabolic stability and binding affinity via hydrophobic and electrostatic interactions, as seen in fluorinated kinase inhibitors .

Biological Activity

The compound 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule featuring a thieno[2,3-d]pyrimidine core. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H22FN3O3SC_{25}H_{22}FN_3O_3S, with a molecular weight of approximately 535.64 g/mol. The presence of the fluorophenyl group and the thieno[2,3-d]pyrimidine scaffold are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfanyl group may enhance binding affinity to specific targets, leading to modulation of their activity. The exact pathways involved in its action are under ongoing research.

Anticancer Activity

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including:

  • A549 (lung cancer) : IC50 values as low as 40.54 μg/mL.
  • Caco-2 (colon cancer) : IC50 values around 29.77 μg/mL .

Antimicrobial Activity

Compounds within this structural class have demonstrated notable antimicrobial effects against a range of pathogens:

  • Bacterial Inhibition : Compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of fluorine in the structure enhances antibacterial potency .
  • Fungal Activity : Some derivatives have exhibited antifungal properties against strains like Aspergillus niger .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar thieno[2,3-d]pyrimidine derivatives have been evaluated for their ability to reduce inflammation in animal models, indicating a promising avenue for therapeutic development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValuesReference
AnticancerA54940.54 μg/mL
Caco-229.77 μg/mL
AntimicrobialStaphylococcus aureusEffective
Escherichia coliEffective
FungalAspergillus nigerEffective
Anti-inflammatoryIn vivo modelsSignificant reduction

Case Studies

  • Anticancer Efficacy : A study evaluated various thieno[2,3-d]pyrimidine derivatives for their anticancer properties. The results indicated that modifications at the fluorophenyl position significantly enhanced cytotoxicity against cancer cell lines.
  • Antimicrobial Testing : A series of compounds were tested against common bacterial strains. The results showed that certain substitutions led to increased inhibition zones in agar diffusion tests, highlighting the importance of structural modifications in enhancing antimicrobial efficacy.

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